Ethyl quinoline-4-carboxylate Ethyl quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 10447-29-7
VCID: VC21267314
InChI: InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
SMILES: CCOC(=O)C1=CC=NC2=CC=CC=C12
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

Ethyl quinoline-4-carboxylate

CAS No.: 10447-29-7

Cat. No.: VC21267314

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl quinoline-4-carboxylate - 10447-29-7

Specification

CAS No. 10447-29-7
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name ethyl quinoline-4-carboxylate
Standard InChI InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Standard InChI Key FJWYVZDPWAPMGN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=NC2=CC=CC=C12
Canonical SMILES CCOC(=O)C1=CC=NC2=CC=CC=C12

Introduction

Chemical Structure and Identification

Ethyl quinoline-4-carboxylate features a bicyclic aromatic system with a benzene ring fused to a pyridine ring, forming the quinoline core structure. The compound bears an ethyl ester group at the 4-position of the quinoline skeleton. This structural arrangement contributes to its unique chemical and biological properties.

Identification Parameters

The compound is formally identified by several key parameters that distinguish it from other organic compounds:

ParameterValue
CAS Number10447-29-7
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
PubChem CID281193
IUPAC NameEthyl quinoline-4-carboxylate
InChIInChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
SMILESCCOC(=O)C1=CC=NC2=CC=CC=C12

The compound is also known by several synonyms including 4-Quinolinecarboxylic Acid Ethyl Ester and Ethyl 4-quinolinecarboxylate .

Physical and Chemical Properties

Ethyl quinoline-4-carboxylate exhibits distinctive physical and chemical characteristics that influence its behavior in various chemical reactions and biological systems.

Physical Properties

The compound is characterized by moderate polarity, which influences its solubility profile and interaction with various solvents:

PropertyValueNote
Physical StateSolidAt room temperature
SolubilityGood solubility in organic solventsParticularly in ethanol and dichloromethane
Water SolubilityLimitedDue to its moderate polarity
Molecular Weight201.22 g/molComputed value
Exact Mass201.078978594 DaMonoisotopic mass

Chemical Properties and Computed Parameters

The molecular structure of ethyl quinoline-4-carboxylate confers specific chemical properties that affect its reactivity and potential applications:

PropertyValueSignificance
XLogP31.2Indicates moderate lipophilicity
Hydrogen Bond Donor Count0Affects intermolecular interactions
Hydrogen Bond Acceptor Count3Influences potential for binding interactions
Rotatable Bond Count3Related to molecular flexibility
Topological Polar Surface Area39.2 ŲImportant for membrane permeability prediction
Complexity230Measure of structural complexity

These properties collectively determine the compound's behavior in chemical reactions and its potential for biological activities .

Synthesis Methods

Several synthetic routes have been developed for the preparation of ethyl quinoline-4-carboxylate, ranging from classical methods to more modern approaches.

Traditional Synthesis Approaches

The traditional synthesis of ethyl quinoline-4-carboxylate typically involves the esterification of quinoline-4-carboxylic acid or direct reaction of quinoline derivatives with appropriate reagents:

  • Esterification of Quinoline-4-carboxylic Acid: This method involves the reaction of quinoline-4-carboxylic acid with ethanol in the presence of a suitable catalyst, typically a strong acid such as sulfuric acid or hydrogen chloride.

  • Direct Functionalization: The compound can be synthesized through the reaction of quinoline derivatives with ethyl chloroformate or similar reagents under controlled conditions .

Advanced Synthetic Methods

More recent approaches focus on improving yield, reducing reaction time, and minimizing environmental impact:

  • From Quinoline-2,4-dicarboxylic Acid: The synthesis can proceed through quinoline-2,4-dicarboxylic acid intermediates, which can be selectively esterified .

  • From Isatin Derivatives: Patent literature describes a method starting from isatin derivatives, which are converted to quinoline-4-carboxylic acid derivatives through a series of reactions, potentially including:

    • Formation of 2-toluquinoline-4-carboxylic acid

    • Conversion to 2-vinyl-4-quinoline carboxylic acid

    • Subsequent transformations to achieve the desired ester

Applications in Research and Industry

Ethyl quinoline-4-carboxylate demonstrates significant potential across various fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

The compound's structural features make it a valuable scaffold in drug discovery:

  • Biological Activity: Quinoline derivatives, including ethyl quinoline-4-carboxylate, often exhibit diverse biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

  • Drug Development: The compound serves as an important intermediate in the synthesis of pharmaceutically active molecules. Its quinoline core is present in numerous approved drugs and drug candidates .

Synthetic Applications

Beyond medicinal chemistry, ethyl quinoline-4-carboxylate plays important roles in organic synthesis:

  • Building Block: The compound functions as a versatile building block for synthesizing more complex quinoline derivatives.

  • Functional Group Transformations: The ester group can undergo various transformations (hydrolysis, reduction, amidation) to yield different functional derivatives.

Supplier ReferencePurityPackage SizeAvailability
IN-DA0085ZS95%100mgAvailable
IN-DA0085ZS95%250mgAvailable
10-F21999995.0%100mgTo inquire
10-F21999995.0%250mgTo inquire
3D-KAA44729Min. 95%1gDiscontinued

These commercial offerings typically include certificates of analysis and safety data sheets to ensure quality and proper handling .

Analytical Characterization

Proper identification and characterization of ethyl quinoline-4-carboxylate involve various analytical techniques.

Spectroscopic Identification

The compound can be characterized through several spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation and purity assessment. The aromatic protons in the quinoline ring system show characteristic coupling patterns.

  • Infrared Spectroscopy (IR): Provides information about functional groups, particularly the C=O stretching vibration of the ester group.

  • Mass Spectrometry: Offers molecular weight confirmation and fragmentation pattern analysis.

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